Researchers face solidification in anilinium-based protic ionic liquids. 3-Ethylaniline (CAS 587-02-0) overcomes this: meta-ethyl group maintains liquid state, enabling electropolymerization and soluble polyaniline. • Liquid PILs (with TFA) for solvent-free electropolymerization. • Poly(3-ethylaniline) soluble in THF/DMSO for conductive inks. • High affinity (low Km) for ethylbenzene dehydrogenase for green biocatalysis.
3-Ethylaniline is a meta-alkylated aromatic amine utilized extensively as a precursor for specialized conducting polymers, protic ionic liquids (PILs), and agrochemical intermediates. As a liquid at room temperature with a boiling point of 212 °C and a melting point of -8 °C, it offers favorable handling characteristics for industrial scale-up . In procurement, it serves as a critical building block where the meta-position of the ethyl group provides distinct steric and electronic effects compared to its ortho- and para-isomers. These structural nuances directly influence downstream polymer solubility, enzyme affinity, and reaction kinetics, making it an irreplaceable target for specific advanced material formulations.
Substituting 3-ethylaniline with generic aniline, 2-ethylaniline, or 4-ethylaniline fundamentally alters processability and product performance. In the synthesis of anilinium-based protic ionic liquids, the meta-ethyl group prevents the offset π-stacking that causes ortho-isomers to solidify, ensuring the precursor remains liquid for solvent-free electropolymerization [1]. Furthermore, in the production of substituted polyanilines, the meta-linkage dictates the polymer chain's steric hindrance, altering the balance between organic solvent solubility and electrical conductivity [2]. Consequently, generic substitution leads to phase mismatches in liquid-state reactions and unpredictable charge transport properties in conductive coatings.
When reacted with trifluoroacetic acid (TFA) or sulfuric acid, 3-ethylaniline yields liquid protic ionic liquids at room temperature, whereas 2-ethylaniline yields solid products [1]. This phase difference is attributed to the meta-ethyl group disrupting the offset π-stacking of the anilinium salts, a disruption not achieved by the ortho-isomer.
| Evidence Dimension | Physical state of PIL with H2SO4/TFA |
| Target Compound Data | Liquid product (3-ethylaniline) |
| Comparator Or Baseline | Solid product (2-ethylaniline) |
| Quantified Difference | Phase transition from solid to liquid |
| Conditions | Equimolar acid-base reaction at room temperature |
Liquid PILs are essential for solvent-free, self-contained electropolymerization systems, making 3-ethylaniline the mandatory choice for these advanced green synthesis workflows.
In biocatalytic conversions using ethylbenzene dehydrogenase, the position of the ethyl group significantly impacts enzyme affinity. 3-Ethylaniline demonstrates the lowest apparent Michaelis constant (Km) among the isomers, indicating the highest substrate affinity, whereas 2-ethylaniline exhibits the highest Km [1].
| Evidence Dimension | Apparent Michaelis constant (Km) |
| Target Compound Data | Lowest Km (highest affinity) among isomers |
| Comparator Or Baseline | 2-Ethylaniline (highest Km) |
| Quantified Difference | Maximized enzyme affinity for the meta-isomer |
| Conditions | In vitro ethylbenzene dehydrogenase assay |
Higher enzyme affinity translates to more efficient biocatalytic conversions and higher yields when synthesizing hydroxylated aromatic derivatives.
Polymerizing 3-ethylaniline produces poly(m-ethylaniline), which exhibits enhanced solubility in common organic solvents (like THF and DMSO) compared to the highly insoluble unsubstituted polyaniline [1]. While the ethyl group increases the interchain distance and localizes electrons, the meta-position provides a specific steric profile that is critical for solution-processing of conductive films.
| Evidence Dimension | Organic solvent solubility (THF/DMSO) |
| Target Compound Data | Soluble fraction molecular weight 2000-6000 (Poly(3-ethylaniline)) |
| Comparator Or Baseline | Highly insoluble (Unsubstituted Polyaniline) |
| Quantified Difference | Enables solution casting and spin-coating |
| Conditions | Chemically oxidized polymer in organic solvents |
Buyers formulating conductive inks or coatings must select 3-ethylaniline to achieve the necessary solubility for liquid-phase deposition techniques that unsubstituted aniline cannot support.
3-Ethylaniline possesses a distinct thermal and density profile compared to its ortho-isomer. It has a melting point of -8 °C and a density of 0.975 g/mL, whereas 2-ethylaniline melts at -44 °C with a higher density of 0.983 g/mL .
| Evidence Dimension | Melting Point and Density |
| Target Compound Data | MP -8 °C, Density 0.975 g/mL |
| Comparator Or Baseline | 2-Ethylaniline (MP -44 °C, Density 0.983 g/mL) |
| Quantified Difference | +36 °C in melting point, -0.008 g/mL in density |
| Conditions | Standard state (25 °C for density) |
These exact physical parameters are required for calibrating reactor cooling systems, distillation columns, and phase-separation equipment during industrial scale-up.
Utilizing its ability to form liquid protic ionic liquids with TFA, 3-ethylaniline is ideal for developing self-contained electropolymerization systems for advanced energy storage devices [1].
Because poly(3-ethylaniline) is soluble in THF and DMSO, it is the preferred monomer for manufacturing conductive inks, anti-static coatings, and organic electronic films where spin-coating or printing is required[2].
Due to its high affinity (low Km) for ethylbenzene dehydrogenase, 3-ethylaniline is an optimal substrate for green biocatalytic pathways aiming to produce specific functionalized phenolic or aniline derivatives [3].